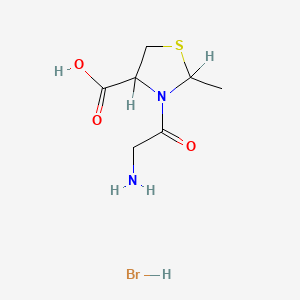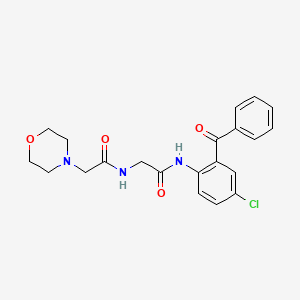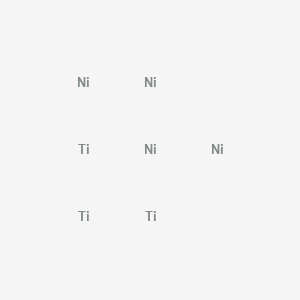
nickel;titanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel titanium, also known as nitinol, is a metal alloy composed of nearly equal parts nickel and titanium. This alloy is renowned for its unique properties, including the shape memory effect and superelasticity. These properties make nickel titanium highly valuable in various applications, particularly in the biomedical and aerospace industries .
准备方法
Nickel titanium alloys are typically produced through vacuum melting techniques. Common methods include electron beam melting, arc melting, and high-frequency vacuum melting in a graphite crucible. These methods ensure the precise compositional control required for the alloy’s unique properties . Industrial production often involves additional steps such as mechanical polishing, electrochemical polishing, and chemical etching to enhance the material’s surface properties .
化学反应分析
Nickel titanium undergoes several types of chemical reactions, including oxidation and reduction. The alloy is highly reactive with oxygen and carbon, which can affect its composition and properties. Common reagents used in these reactions include acids and bases, which can alter the surface characteristics of the alloy. Major products formed from these reactions include various oxides and carbides .
科学研究应用
Nickel titanium alloys have a wide range of scientific research applications due to their shape memory effect, superelasticity, and biocompatibility. In the biomedical field, they are used in dental implants, orthodontic wires, and endodontic files. The aerospace industry utilizes these alloys for components that require high fatigue resistance and the ability to withstand extreme temperatures. Additionally, nickel titanium is used in actuators, sensors, and various industrial applications where precise control of mechanical properties is essential .
作用机制
The unique properties of nickel titanium are derived from a reversible solid-state phase transformation known as a martensitic transformation. This transformation occurs between two different martensite crystal phases and is influenced by temperature and mechanical stress. When the alloy is deformed at a temperature below its transformation temperature, it exhibits the shape memory effect. Upon heating above this temperature, the alloy returns to its original shape. Superelasticity occurs when the alloy is deformed at a temperature above its transformation temperature, allowing it to undergo large deformations and immediately return to its undeformed shape upon removal of the external load .
相似化合物的比较
Nickel titanium is unique among shape memory alloys due to its combination of shape memory effect, superelasticity, and biocompatibility. Similar compounds include copper-zinc-aluminum and copper-aluminum-nickel alloys, which also exhibit shape memory properties but lack the same level of biocompatibility and corrosion resistance. Nickel titanium’s ability to undergo large deformations and return to its original shape makes it particularly valuable in applications requiring high precision and reliability .
属性
CAS 编号 |
105884-35-3 |
|---|---|
分子式 |
Ni4Ti3 |
分子量 |
378.37 g/mol |
IUPAC 名称 |
nickel;titanium |
InChI |
InChI=1S/4Ni.3Ti |
InChI 键 |
WHDTWKLWOGLNNN-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Ti].[Ti].[Ni].[Ni].[Ni].[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


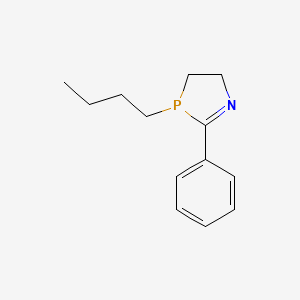
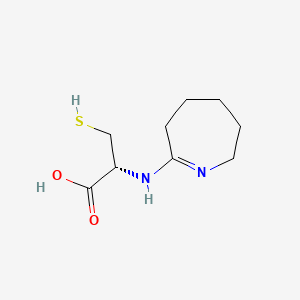
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
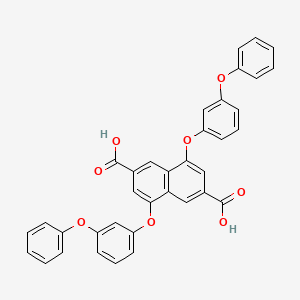
![1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide](/img/structure/B14323796.png)
![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)

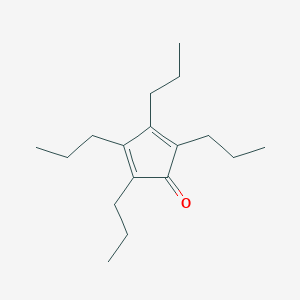
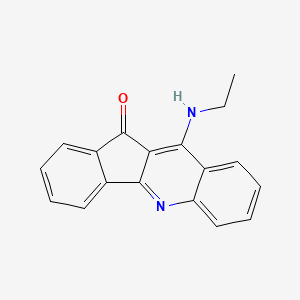
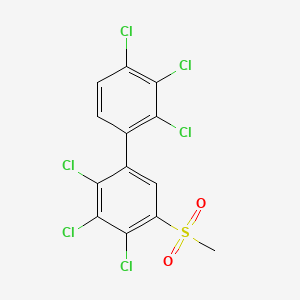
![4-[2-(Phenylselanyl)ethenyl]morpholine](/img/structure/B14323841.png)
